

what is the pharmacology of J-113397

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to the Pharmacology of J-113397

Introduction

J-113397, with the chemical name 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, is a potent, selective, and non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor.^{[1][2]} Its high affinity and selectivity have established it as a critical pharmacological tool for elucidating the diverse physiological and pathological roles of the N/OFQ system.^{[1][2]} This document provides a comprehensive overview of the pharmacology of J-113397, detailing its binding characteristics, functional activity, effects on signaling pathways, and its application in in vivo models.

Pharmacodynamics

The primary mechanism of action of J-113397 is competitive antagonism at the ORL-1 receptor.^{[1][2]} It effectively blocks the binding and subsequent signaling of the endogenous ligand, N/OFQ.

Receptor Binding Profile

J-113397 displays high affinity for the human and mouse ORL-1 receptors with significantly lower affinity for the classical opioid receptors (μ , δ , and κ), demonstrating its high selectivity.^{[1][2]}

Receptor	Species	Preparation	K _i (nM)	Selectivity (fold vs. hORL-1)
ORL-1	Human	Cloned (CHO cells)	1.8[1][2]	-
ORL-1	Mouse	Brain	1.1[1][2]	-
μ-opioid (MOP)	Human	Cloned (CHO cells)	1000[1][2]	~556
δ-opioid (DOP)	Human	Cloned (CHO cells)	>10,000[1][2]	>5556
κ-opioid (KOP)	Human	Cloned (CHO cells)	640[1][2]	~356

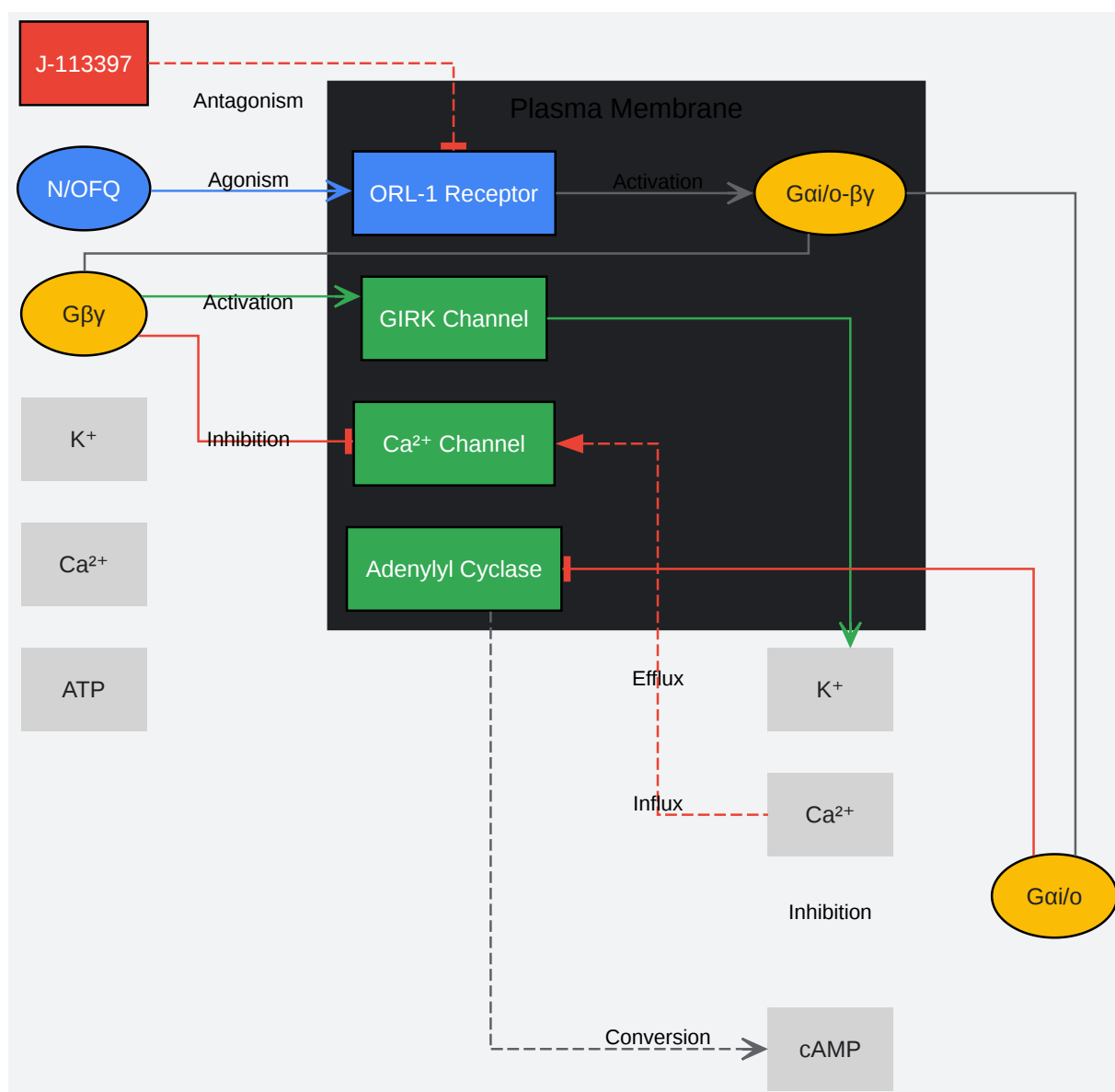
Functional Activity

Functional assays confirm that J-113397 acts as a pure antagonist with no intrinsic agonist activity.[3] It effectively inhibits N/OFQ-stimulated G-protein coupling and downstream signaling cascades.

Assay	Cell Line / Tissue	Parameter	Value
[¹²⁵ I][Tyr ¹⁴]nociceptin Binding	CHO-ORL1 cells	IC ₅₀ (nM)	2.3[4][5]
N/OFQ-stimulated [³⁵ S]GTPγS Binding	CHO-ORL1 cells	IC ₅₀ (nM)	5.3[1][2]
N/OFQ-stimulated [³⁵ S]GTPγS Binding	Mouse Brain	IC ₅₀ (nM)	7.6[3]
Forskolin-stimulated cAMP Accumulation	CHO-ORL1 cells	IC ₅₀ (nM)	26[4][5]
N/OFQ-activated K ⁺ Current (Patch Clamp)	Rat PAG Neurons	pA ₂	8.37[6]

Signaling Pathways

The ORL-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to G_i/G_o proteins.[7] Activation by an agonist like N/OFQ leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, specifically activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels.[1][6] J-113397 blocks these signaling events by preventing the initial receptor activation.



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ORL-1 receptor signaling pathway blocked by J-113397.

In Vivo Pharmacology

In animal models, J-113397 has been shown to reverse the effects of N/OFQ. When administered subcutaneously, it dose-dependently inhibits hyperalgesia induced by intracerebroventricular (i.c.v.) administration of N/OFQ in the mouse tail-flick test.[\[1\]](#)[\[2\]](#) It has also been investigated in models of Parkinson's disease, where it was found to attenuate parkinsonian-like symptoms in rats, suggesting a role for the N/OFQ system in motor control.[\[6\]](#)[\[8\]](#)

Experimental Protocols

The following sections detail the methodologies used to characterize the pharmacology of J-113397.

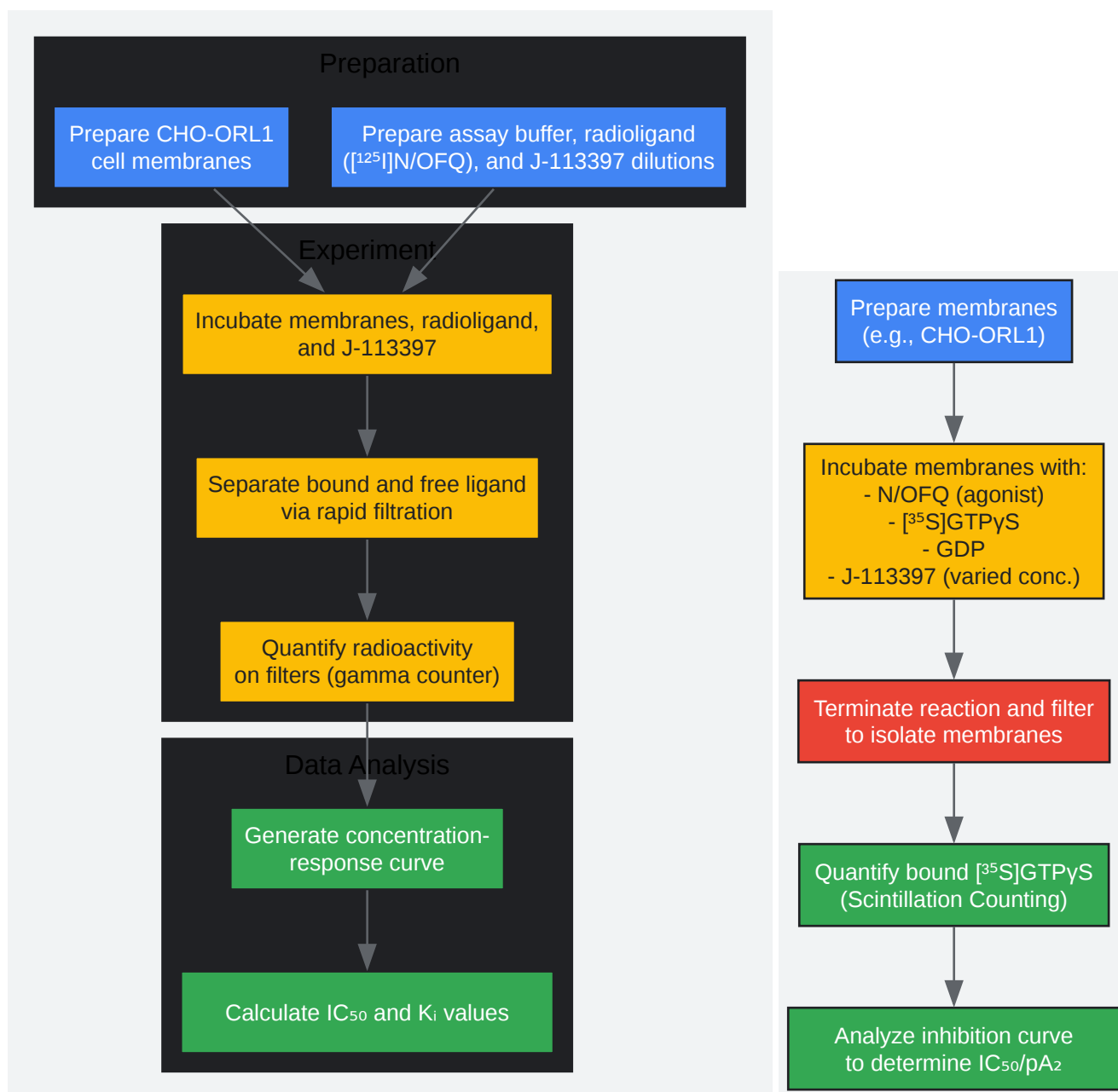
Radioligand Binding Assay

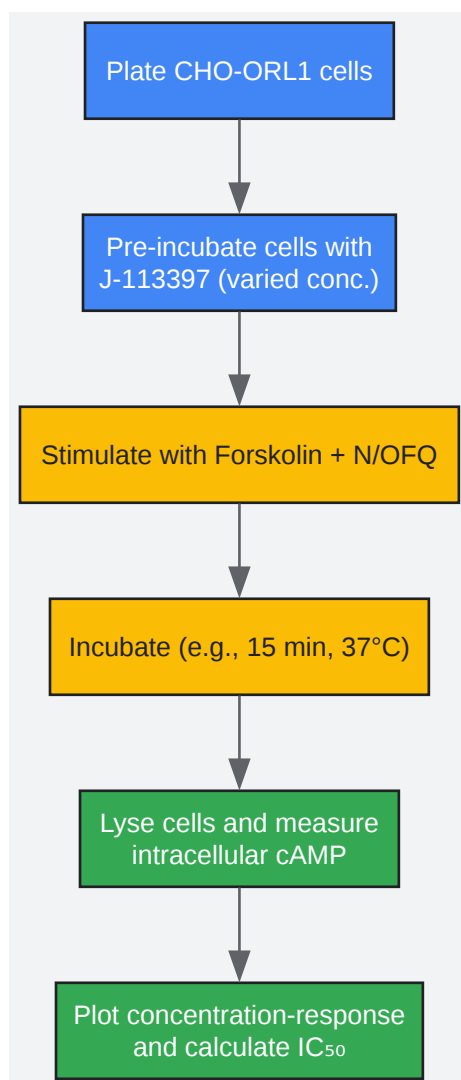
This assay quantifies the affinity of J-113397 for the ORL-1 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

- **Membrane Preparation:** Membranes are prepared from CHO cells stably expressing the human ORL-1 receptor (CHO-ORL1).[\[4\]](#)[\[5\]](#)
- **Incubation:** Cell membranes are incubated with a fixed concentration of the radioligand (e.g., [¹²⁵I][Tyr¹⁴]nociceptin) and varying concentrations of J-113397.
- **Binding Reaction:** The reaction is carried out in a binding buffer at a specified temperature and duration.
- **Separation:** Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Quantification:** The radioactivity retained on the filters is measured using a gamma counter.

- Data Analysis: IC₅₀ values are determined from concentration-response curves and converted to K_i values using the Cheng-Prusoff equation.





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- To cite this document: BenchChem. [what is the pharmacology of J-113397]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672965#what-is-the-pharmacology-of-j-113397]

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